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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

Cat. No.: B152006

An In-Depth Technical Guide to the Computational and Molecular Modeling of 1,4-Oxazepane
Derivatives

Introduction

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen
atoms, is a significant structural motif in medicinal chemistry. Derivatives of 1,4-oxazepane
have demonstrated a wide array of biological activities, making them attractive candidates for
drug development.[1][2] These compounds have been investigated for their potential as
anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases.
[2] The versatility of the 1,4-oxazepane ring system allows for diverse substitutions, leading to a
broad chemical space for therapeutic exploration.

Computational and molecular modeling techniques are indispensable tools in the rational
design and discovery of novel 1,4-oxazepane derivatives. These methods provide insights into
the molecular interactions between the derivatives and their biological targets, predict their
binding affinities, and help to elucidate their mechanisms of action. This guide provides a
comprehensive overview of the key computational and molecular modeling approaches applied
to the study of 1,4-oxazepane derivatives, complete with detailed experimental protocols and
data presentation.

Computational Methodologies
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Several computational techniques are employed to investigate the properties and interactions
of 1,4-oxazepane derivatives at the molecular level. These include molecular docking,
quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD)
simulations, and density functional theory (DFT).

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand
when bound to a receptor to form a stable complex.[1] It is widely used to screen virtual
libraries of compounds and to understand the binding mode of a ligand at the active site of a
protein. The binding affinity is often estimated using a scoring function, which provides a
numerical value (e.g., in kcal/mol) to rank different ligands.[1]

3D-QSAR (Quantitative Structure-Activity Relationship)

3D-QSAR is a computational technique that correlates the biological activity of a series of
compounds with their three-dimensional properties.[3][4] By building a predictive model, 3D-
QSAR can guide the design of new molecules with enhanced activity. The GRID/GOLPE
methodology is one such approach that has been successfully applied to 1,4-oxazepane
derivatives to understand the structure-activity relationship.[3][4]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their
complexes over time. For 1,4-oxazepane derivatives, MD simulations can provide insights into
the stability of the ligand-protein complex, conformational changes in the protein upon ligand
binding, and the role of solvent molecules in the binding process.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
atoms, molecules, and condensed matter. In the context of 1,4-oxazepane derivatives, DFT

can be used to calculate molecular properties such as geometry, vibrational frequencies, and
reaction energies, which can help in understanding their chemical reactivity and stability.[5][6]

Data Presentation
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Summarizing quantitative data in a structured format is crucial for comparative analysis. The
following tables present representative data from computational studies on 1,4-oxazepane
derivatives.

Table 1: Molecular Docking Scores of 1,4-Oxazepane and Related Derivatives against Various
Protein Targets

Target Protein . Binding Affinity
Compound Organism
(PDB ID) (kcal/mol)
Undecaprenyl
1B diphosphate synthase  E. coli -7.5
(4H2M)
Undecaprenyl
1C diphosphate synthase  E. coli -8.1
(4H2M)

Data sourced from a study on 1,3-Oxazepane and 1,3-Benzoxazepine derivatives, which are
structurally related to 1,4-oxazepanes and target similar bacterial enzymes.[1]

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation
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Parameter Value/Setting Description

A set of parameters to describe
Force Field AMBER, CHARMM, GROMOS the potential energy of the

system.

Explicit solvent model to
Water Model TIP3P, SPC/E simulate aqueous

environment.

Statistical ensemble (constant

Number of particles, Volume,
Ensemble NVT, NPT Temperature or constant

Number of particles, Pressure,

Temperature).

The duration of the simulation,
Simulation Time 100-200 ns depending on the process

being studied.

Temperature 300 K Physiological temperature.

Pressure 1 bar Atmospheric pressure.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of computational experiments. The
following are generalized protocols for key modeling techniques.

Protocol 1: Molecular Docking of 1,4-Oxazepane
Derivatives

This protocol outlines the general steps for performing a molecular docking study.
o Software and Tools:
o Molecular docking software (e.g., AutoDock Vina, GOLD, Glide).[1]

o Molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).[1]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Molecular_Docking_of_1_4_Oxazepane_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Molecular_Docking_of_1_4_Oxazepane_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Receptor Preparation:

o

Download the crystal structure of the target protein from the Protein Data Bank (PDB).[1]

[¢]

Remove water molecules, co-crystallized ligands, and other non-essential molecules.[1]

[¢]

Add polar hydrogens to the protein structure.[1]

[e]

If a crystal structure is unavailable, a homology model may be generated using software
like MODELLER.[1]

e Ligand Preparation:

o

Obtain or draw the 2D structure of the 1,4-oxazepane derivative.

[¢]

Convert the 2D structure to a 3D structure using a suitable program.

[¢]

Perform energy minimization of the 3D structure.

[e]

Ensure the correct protonation state at physiological pH.[1]

e Docking Simulation:
o Define the binding site on the receptor, typically a grid box encompassing the active site.
o Run the docking algorithm to generate multiple binding poses of the ligand.

o The software will score and rank the generated poses based on the predicted binding
affinity.

e Post-Docking Analysis:
o Visualize the top-ranked poses in the context of the receptor's binding site.

o Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic
interactions, and electrostatic interactions.

o Compare the binding modes of different derivatives to understand structure-activity
relationships.
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Protocol 2: 3D-QSAR Modeling

This protocol provides a general workflow for developing a 3D-QSAR model.
» Dataset Preparation:

o Compile a dataset of 1,4-oxazepane derivatives with their corresponding biological
activities (e.g., ICso or Ki values).

o Divide the dataset into a training set for model generation and a test set for model
validation.

Molecular Modeling and Alignment:
o Generate 3D structures for all compounds in the dataset and perform energy minimization.

o Align the molecules based on a common scaffold or a pharmacophore model.

Descriptor Calculation:
o Place the aligned molecules in a 3D grid.

o Calculate molecular interaction fields (MIFs) for steric and electrostatic interactions using a
probe atom.

Model Generation and Validation:

o Use a statistical method, such as Partial Least Squares (PLS), to correlate the MIFs with
the biological activities.

o Validate the model using the test set and statistical parameters like g2 and r2,

Model Interpretation:

o Visualize the results as contour maps to identify regions where specific properties are
favorable or unfavorable for activity.[3][4]

Mandatory Visualizations
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Diagrams created using Graphviz (DOT language) are provided below to illustrate key

workflows and relationships.
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3D-QSAR Methodology

Biological Activities and Protein Targets

1,4-Oxazepane derivatives have been investigated for a variety of biological activities, with

several protein targets identified.[1]

+ Dopamine D4 Receptor Ligands: A significant area of research has focused on 1,4-
oxazepane derivatives as selective ligands for the dopamine D4 receptor.[3][4] These
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compounds have potential as antipsychotic agents with a reduced risk of extrapyramidal side
effects.[3][4]

o Antimicrobial Agents: Some derivatives have shown activity against bacterial enzymes such
as undecaprenyl diphosphate synthase (UPPS) and dihydrofolate reductase (DHFR), which
are crucial for bacterial survival.[1]

» Anticancer Activity: Benzoxazepine derivatives, a related class of compounds, have
demonstrated cytotoxicity against various cancer cell lines.[7] The anticancer potential of 1,4-
oxazepane derivatives is an active area of investigation.

o Other Targets: Other identified protein targets for 1,4-oxazepane and its analogs include the
progesterone receptor and peroxisomal biogenesis factor 14 (PEX14).[1]

Conclusion

Computational and molecular modeling approaches are powerful tools for accelerating the
discovery and development of novel 1,4-oxazepane derivatives as therapeutic agents. By
integrating techniques such as molecular docking, 3D-QSAR, and molecular dynamics
simulations, researchers can gain a deeper understanding of the structure-activity
relationships, predict binding affinities, and rationally design compounds with improved potency
and selectivity. The continued application of these computational methods, in conjunction with
experimental validation, holds great promise for unlocking the full therapeutic potential of the
1,4-oxazepane scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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